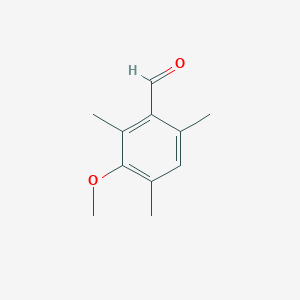

3-Methoxy-2,4,6-trimethylbenzaldehyde

Description

General Context of Substituted Benzaldehydes in Organic Chemistry

Substituted benzaldehydes are organic compounds characterized by a benzene (B151609) ring bonded to a formyl group, with additional functional groups attached to the ring. wisdomlib.org These compounds are pivotal in various synthetic transformations, serving as precursors for the synthesis of Schiff bases, chalcones, and pyrazole (B372694) derivatives. wisdomlib.org The reactivity of the aldehyde group and the benzene ring is significantly influenced by the nature and position of the substituents. ncert.nic.in

The carbonyl group in benzaldehyde (B42025) is polarized, rendering the carbonyl carbon electrophilic. ncert.nic.in This inherent reactivity allows for a wide range of nucleophilic addition reactions. The benzene ring, being electron-rich, is susceptible to electrophilic aromatic substitution. libretexts.org The interplay between these two reactive centers is a central theme in the chemistry of substituted benzaldehydes.

Several classical and modern synthetic methods are employed for the preparation of substituted benzaldehydes. The Gattermann and Gattermann-Koch reactions, for instance, are established methods for the formylation of aromatic rings. unacademy.comtestbook.comwikipedia.org The Vilsmeier-Haack reaction is another powerful tool for introducing a formyl group onto electron-rich aromatic compounds. tcichemicals.comorganic-chemistry.orgwikipedia.orgnumberanalytics.com More contemporary approaches involve two-step, one-pot reduction/cross-coupling procedures to yield a variety of substituted benzaldehydes. acs.orgresearchgate.net

Significance of Trimethylated and Methoxylated Aromatic Systems

The presence of both trimethyl and methoxy (B1213986) groups on an aromatic ring, as seen in 3-Methoxy-2,4,6-trimethylbenzaldehyde, has profound implications for the molecule's properties and reactivity. Aromatic rings are fundamental components in medicinal chemistry, and their substitution patterns are crucial for biological activity. nih.gov

The methoxy group is a key pharmacophoric element in many drug classes. nih.gov It is an electron-donating group through resonance, which can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The position of the methoxy group can also influence the orientation of incoming electrophiles.

The combination of both methoxy and trimethyl substituents creates a highly electron-rich aromatic system. This increased electron density can enhance the reactivity of the ring towards electrophiles and can also influence the properties of the aldehyde functional group.

Overview of Research Trajectories for Related Chemical Entities

Research into polysubstituted aromatic aldehydes is a vibrant area of chemical science. nih.govrsc.org The development of novel synthetic methodologies to create these complex structures is a continuous effort. nih.gov One area of interest is the use of these compounds as building blocks for larger, more complex molecules with potential applications in materials science and medicinal chemistry. For instance, substituted benzaldehydes are used in the synthesis of compounds with potential applications in increasing tissue oxygenation. google.com

Furthermore, the biological activities of substituted benzaldehydes are a significant focus of research. Various aromatic aldehydes have demonstrated antibacterial and antibiofilm activity. mdpi.com The specific substitution pattern on the benzaldehyde ring is critical for its biological efficacy. For example, certain methoxy-substituted benzaldehydes have been investigated for their antifungal properties. nih.gov Research on aroyl hydrazones derived from substituted benzaldehydes has also shown promising antimicrobial activities. researchgate.netrsc.org

The study of related compounds such as 2,4,6-trimethoxybenzaldehyde (B41885) has shown its utility in the preparation of fluorescent probes for live-cell imaging and in the synthesis of dihydrocoumarins. chemicalbook.com It has also been noted for its anti-candida activity. chemicalbook.com Another related compound, 3,4,5-trimethoxybenzaldehyde, is an important intermediate in the synthesis of pharmaceuticals like trimethoprim. wikipedia.org The research on these related compounds provides a framework for understanding the potential research avenues for this compound.

Structure

3D Structure

Properties

CAS No. |

51926-65-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-methoxy-2,4,6-trimethylbenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)9(3)10(7)6-12/h5-6H,1-4H3 |

InChI Key |

OENWGGJKHLGJPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)OC)C |

Origin of Product |

United States |

Synthetic Strategies for 3 Methoxy 2,4,6 Trimethylbenzaldehyde and Its Structural Analogues

Retrosynthetic Approaches to the 3-Methoxy-2,4,6-trimethylbenzaldehyde Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, a primary disconnection can be made at the aldehyde group, suggesting a formylation reaction of a polymethylated anisole precursor. Another key disconnection involves the methoxy (B1213986) group, which could be introduced via nucleophilic aromatic substitution on a suitably activated benzaldehyde (B42025) derivative. Further disconnections can break down the aromatic core, leading to simpler starting materials.

Key Retrosynthetic Disconnections:

C-CHO bond: This suggests a formylation reaction as the final step, starting from 1-methoxy-2,4,6-trimethylbenzene.

Ar-OCH3 bond: This points to the introduction of the methoxy group onto a pre-existing trimethylbenzaldehyde scaffold.

Ar-CH3 bonds: While less common, this could involve building the aromatic ring from smaller, functionalized precursors.

Direct Formylation Methodologies for Polymethylated Arenes (e.g., Mesitylene)

Direct formylation of electron-rich arenes like mesitylene (1,3,5-trimethylbenzene) is a common strategy for synthesizing aromatic aldehydes. Several named reactions are employed for this purpose.

Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst, to introduce a formyl group onto the aromatic ring. vedantu.combyjus.com While effective for simple arenes, its application to phenol and phenol ether substrates is limited. byjus.comwikipedia.org The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org

Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. lscollege.ac.inunacademy.com To enhance safety, the highly toxic gaseous HCN can be replaced with solid zinc cyanide (Zn(CN)₂), which reacts with HCl in situ to generate the necessary HCN. wikipedia.orglscollege.ac.inunacademy.com This method has been successfully used for the synthesis of mesitaldehyde from mesitylene. wikipedia.orgunacademy.com

Vilsmeier-Haack Reaction: This reaction involves the use of a substituted formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a chloroiminium ion. organic-chemistry.orgchemistrysteps.comwikipedia.org This electrophile then reacts with electron-rich aromatic compounds to yield the corresponding aldehyde after hydrolysis. organic-chemistry.orgwikipedia.org The Vilsmeier-Haack reaction is particularly suitable for arenes with electron-donating groups. chemistrysteps.com

| Formylation Method | Reagents | Catalyst | Applicability |

| Gattermann-Koch | CO, HCl | AlCl₃, CuCl | Aromatic hydrocarbons |

| Gattermann | HCN, HCl or Zn(CN)₂, HCl | AlCl₃ | Aromatic hydrocarbons, phenols, ethers |

| Vilsmeier-Haack | DMF, POCl₃ | None | Electron-rich arenes |

Derivatization from Precursor Aromatic Aldehydes (e.g., Introduction of Methoxy Group via Aromatic Substitution)

An alternative approach involves the synthesis of a substituted benzaldehyde followed by the introduction of the methoxy group. This often relies on nucleophilic aromatic substitution (SNA r).

In a nucleophilic aromatic substitution reaction, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The introduction of a methoxy group (-OCH₃) can be achieved by reacting a suitable precursor, such as a halogenated or nitrated benzaldehyde, with a methoxide source like sodium methoxide. wikipedia.org The methoxy group itself is considered electron-donating at the para position but electron-withdrawing at the meta position according to the Hammett equation. wikipedia.org The success of this strategy is highly dependent on the substitution pattern of the precursor aldehyde and the reaction conditions. For instance, studies on the F-18 fluorination of benzaldehydes have shown that the presence and position of a methoxy substituent can significantly influence the radiochemical yields of nucleophilic aromatic substitution reactions. researchgate.net

Oxidation of Corresponding Benzyl Alcohols or Methyl Arenes

The oxidation of benzylic positions provides a direct route to aromatic aldehydes.

Oxidation of Benzyl Alcohols: The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. unityfvg.it However, over-oxidation to carboxylic acids can be a challenge. unityfvg.itmdpi.com A variety of oxidizing agents and catalytic systems have been developed to achieve high selectivity. These include traditional stoichiometric oxidants like chromium-based reagents and permanganate, as well as more sustainable methods. acs.org For example, ruthenium supported on alumina has been shown to be an effective catalyst for the solvent-free oxidation of benzyl alcohol using air as the oxidant. unityfvg.itmdpi.com Metal-free catalytic systems, such as those employing sulfurized graphene with hydrogen peroxide, are also being explored. rsc.org

Oxidation of Methyl Arenes: The direct oxidation of a methyl group on an aromatic ring to an aldehyde is a highly desirable but challenging transformation due to the potential for over-oxidation. researchgate.netnih.gov Achieving high selectivity often requires specific catalysts and reaction conditions. Bio-inspired iron-catalyzed aerobic oxidation of methylarenes has been reported to yield benzaldehydes with high yields and selectivities. researchgate.net Electrochemical methods also offer a promising approach for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov Other documented methods for the synthesis of 2,4,6-trimethylbenzaldehyde include the oxidation of mesitylene.

| Oxidation Substrate | Key Challenges | Example Methods |

| Benzyl Alcohols | Over-oxidation to carboxylic acids | Catalytic aerobic oxidation (e.g., Ru/Al₂O₃), Metal-free catalysis (e.g., sulfurized graphene/H₂O₂) |

| Methyl Arenes | Over-oxidation, regioselectivity | Bio-inspired iron catalysis, Electrochemical oxidation to acetals |

Stereoselective and Regioselective Synthesis Considerations in Methyl and Methoxy Substitution Patterns

The precise placement of methyl and methoxy groups on the aromatic ring is crucial for the properties of the final molecule. Regioselectivity in the synthesis of polysubstituted benzaldehydes is a significant consideration.

Directed Metalation: This strategy can be employed to achieve specific substitution patterns. For example, a one-pot synthesis of ortho-substituted benzaldehyde derivatives has been developed using directed metalation, where an initial reaction creates an alpha-amino alkoxide that directs the subsequent addition of an electrophile to the ortho position. liberty.edu

Steric and Electronic Effects: The existing substituents on the aromatic ring direct the position of incoming groups through steric hindrance and electronic effects. For instance, in the Vilsmeier-Haack reaction, substitution generally occurs at the less sterically hindered para position on a substituted benzene (B151609) ring, although electronic effects can also influence the outcome. jk-sci.com

Catalytic Approaches and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies.

Catalytic Formylation: Research is ongoing to develop more efficient and sustainable catalysts for formylation reactions. For instance, a low-temperature formylation process for synthesizing 2,4,6-trimethylbenzaldehyde from mesitylene, CO, and HCl has been developed using a Lewis acid catalyst system. dissertationtopic.net

Green Oxidation Methods: There is a growing interest in replacing traditional, often toxic, stoichiometric oxidants with catalytic systems that utilize benign oxidants like molecular oxygen or air. acs.org The use of heterogeneous catalysts, which can be easily separated and recycled, is a key aspect of green chemistry. acs.org Solvent-free reaction conditions further enhance the environmental sustainability of these processes. unityfvg.itmdpi.com

One-Pot Procedures: Designing synthetic routes that involve multiple steps in a single reaction vessel without the isolation of intermediates can significantly reduce waste and improve efficiency. rug.nlacs.org A two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been reported, which employs a stable aluminum hemiaminal as a latent aldehyde, allowing for subsequent cross-coupling reactions. rug.nlacs.org

The principles of green chemistry, such as atom economy, use of catalysts, and reduction of waste, are increasingly being applied to the synthesis of aromatic aldehydes, leading to more sustainable and efficient manufacturing processes. rsc.orgresearchgate.netnih.gov

Advanced Characterization and Structural Elucidation of 3 Methoxy 2,4,6 Trimethylbenzaldehyde

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-Methoxy-2,4,6-trimethylbenzaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Detailed NMR data for the specific isomer this compound is not widely available in public scientific databases. However, based on established principles of NMR spectroscopy, a theoretical analysis can predict the expected spectral features.

¹H NMR (Proton NMR) would provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic proton, the methoxy (B1213986) group protons, and the protons of the three methyl groups. The aldehydic proton would appear significantly downfield (typically δ 9-10 ppm). The single aromatic proton would likely appear in the aromatic region (δ 6.5-8 ppm). The methoxy protons would present as a singlet around δ 3-4 ppm, while the three methyl group protons would appear as distinct singlets in the upfield region (δ 2-3 ppm).

¹³C NMR (Carbon NMR) complements the proton data by detailing the carbon skeleton. The spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde (highly deshielded, δ > 190 ppm), the aromatic carbons, the methoxy carbon, and the three methyl carbons.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would confirm correlations between neighboring protons, while HSQC would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of all signals.

A summary of predicted chemical shifts for this compound is presented below.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.5 | 190 - 200 |

| Aromatic C-H | 6.5 - 8.0 | 120 - 140 |

| Methoxy (-OCH₃) | 3.5 - 4.0 | 55 - 65 |

| Methyl (-CH₃) | 2.0 - 2.8 | 15 - 25 |

Note: The table above contains predicted values based on general chemical shift ranges for similar functional groups. Actual experimental data is required for definitive assignment.

Vibrational spectroscopy is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak between 1690 and 1715 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1275 cm⁻¹ region.

Raman Spectroscopy , which measures the inelastic scattering of light, provides complementary information. The aromatic ring vibrations are often strong in Raman spectra, and the C=O stretch of the aldehyde would also be observable.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aldehyde C-H Stretch | ~2820 and ~2720 |

| Aldehyde C=O Stretch | 1690 - 1715 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Methoxy C-O Stretch | 1200 - 1275 |

Mass spectrometry provides crucial information about the molecular weight and structural features of the compound through ionization and fragmentation. For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 178. A key fragmentation pathway for benzaldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion, which would result in a prominent peak at m/z 177 ([M-1]⁺). Another characteristic fragmentation would be the loss of the entire aldehyde group (•CHO), leading to a peak at m/z 149 ([M-29]⁺). Further fragmentation could involve the loss of a methyl radical (•CH₃) from the aromatic ring or the methoxy group.

| Ion | m/z (Mass/Charge) | Description |

| [M]⁺ | 178 | Molecular Ion |

| [M-H]⁺ | 177 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 163 | Loss of a methyl radical |

| [M-CHO]⁺ | 149 | Loss of the aldehyde group |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing volatile compounds. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer for identification. This method would provide a retention time specific to the compound, and the resulting mass spectrum would confirm its identity. The purity can be determined by integrating the area of the corresponding peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used for separating compounds in a liquid mobile phase. These methods are particularly useful for less volatile or thermally sensitive compounds. A suitable reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. The compound would be detected by a UV detector, as the aromatic ring and carbonyl group are strong chromophores. HPLC and UPLC can effectively separate this compound from other isomers due to subtle differences in their polarity and interaction with the stationary phase, allowing for accurate purity assessment.

In-depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Research

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data on the chemical compound This compound to generate the requested in-depth article. The creation of a thorough, informative, and scientifically accurate article, as per the user's instructions, is contingent upon the existence of published studies detailing the compound's reactivity and mechanistic properties.

The user's request specified a detailed outline focusing on various aspects of the compound's chemistry, including:

Reactions of the Aldehyde Group: Nucleophilic additions (Aldol, Wittig, Reformatsky), oxidation/reduction pathways, and Schiff base formation.

Reactions on the Benzene (B151609) Ring: Electrophilic aromatic substitution and functional group interconversions.

Catalyzed Transformations: Transition metal catalysis, such as Heck reactions and organometallic couplings.

Despite extensive searches for "this compound" and its potential CAS number, the results consistently yielded information on related but structurally distinct isomers, such as 4-Methoxy-2,3,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde (mesitaldehyde), or provided general information on the reaction types listed without specific examples involving the target compound.

To fulfill the request would require extrapolating data from these different molecules, a method that would be scientifically unsound and would not meet the stringent requirements for accuracy and specificity outlined in the prompt. The instructions to focus solely on "this compound" and to base the content on detailed research findings cannot be met.

Therefore, this article cannot be written. The lack of specific literature suggests that "this compound" may be a rare or not extensively studied compound, with its specific chemical behaviors not yet characterized or published in the public domain.

Reactivity and Mechanistic Investigations of 3 Methoxy 2,4,6 Trimethylbenzaldehyde and Its Derivatives

Catalyzed Transformations and Reaction Kinetics

Organocatalysis and Metal-Free Systems

In the realm of organocatalysis and metal-free reactions, the reactivity of benzaldehyde (B42025) derivatives is highly dependent on the electronic and steric nature of their substituents d-nb.info. For 3-Methoxy-2,4,6-trimethylbenzaldehyde, the interplay of these factors would be a key determinant of its participation in such transformations.

Organocatalysis:

Organocatalytic reactions often involve the formation of key intermediates such as enamines or iminium ions. The steric hindrance imposed by the two ortho-methyl groups in this compound would likely influence the rate and feasibility of reactions proceeding through these intermediates. For instance, in proline-catalyzed aldol reactions, the formation of an initial complex between the aldehyde and the organocatalyst can be a critical step d-nb.info. The bulky nature of this compound might hinder this association, potentially leading to lower reaction rates compared to less substituted benzaldehydes.

Metal-Free Systems:

Metal-free C-H functionalization reactions represent a growing area of interest. For example, the metal-free ortho-C–H borylation of benzaldehyde derivatives has been achieved using a transient imine directing group chemistryviews.org. In the case of this compound, the positions ortho to the aldehyde group are already substituted with methyl groups. Therefore, direct C-H borylation at these positions is not possible. However, the reactivity of the remaining C-H bond on the aromatic ring could be explored in other metal-free transformations.

The development of metal-free reactions often aims to avoid the costs and potential toxicity associated with transition metals chemistryviews.org. The unique substitution pattern of this compound makes it an interesting substrate for exploring the scope and limitations of such novel methodologies.

| Reaction Type | Expected Influence of Substituents on this compound | Reference Compound Example | Observed Effect on Reference Compound |

| Organocatalytic Aldol Reaction | Steric hindrance from ortho-methyl groups may slow down the reaction rate by impeding catalyst-substrate interaction. Electronic effects from methoxy (B1213986) and methyl groups decrease the electrophilicity of the aldehyde. | Substituted Benzaldehydes | Stronger interaction between the aldehyde and a solid-supported catalyst surface can reduce reactivity d-nb.info. |

| Metal-Free C-H Borylation | Ortho positions are blocked by methyl groups, preventing direct ortho-borylation. Reactivity at the remaining aromatic C-H bond could be investigated. | Electron-deficient Benzaldehydes | Good to excellent yields for ortho-functionalization are achieved with a transient imine directing group chemistryviews.org. |

Photochemical and Electrochemical Behavior (Potential Research Area)

The photochemical and electrochemical properties of this compound have not been explicitly detailed in the literature, presenting a fertile ground for future research. The behavior of benzaldehyde and its derivatives in these contexts provides a basis for predicting the potential reactivity of this specific compound.

Photochemical Behavior:

Aromatic aldehydes, including benzaldehyde, are known to act as photoinitiators in various chemical transformations beilstein-journals.orgnih.gov. Upon photoexcitation, benzaldehyde can undergo dissociation to form radical species beilstein-journals.orgnih.gov. The specific dissociation pathway can be influenced by the excitation wavelength beilstein-journals.orgnih.gov. For this compound, the presence of electron-donating methoxy and methyl groups would likely influence its photophysical properties, such as its absorption spectrum and the lifetime of its excited states.

These substituents could potentially enhance the efficiency of intersystem crossing to the triplet state, which is often the key reactive state in photochemical reactions of aromatic ketones and aldehydes. The steric hindrance might also influence the outcome of bimolecular photochemical reactions by affecting the approach of a reaction partner. Potential photochemical reactions to explore could include intramolecular hydrogen abstraction or participation in [2+2] cycloadditions, such as the Paternò–Büchi reaction beilstein-journals.orgnih.gov.

Electrochemical Behavior:

The electrochemical oxidation of benzaldehyde derivatives has been studied on various electrode materials academie-sciences.fr. The oxidation potential and reaction pathways are highly dependent on the substituents on the aromatic ring and the electrode material used academie-sciences.fr. For hydroxybenzaldehydes, for example, the phenolic hydroxyl group is often the primary site of oxidation on a platinum electrode academie-sciences.fr.

For this compound, the electron-donating methoxy and methyl groups would be expected to lower its oxidation potential, making it more susceptible to electrochemical oxidation compared to unsubstituted benzaldehyde. The initial oxidation could occur at the aromatic ring or potentially at the aldehyde group, depending on the reaction conditions. The steric bulk of the methyl groups could influence the adsorption of the molecule on the electrode surface, which in turn can affect the reaction mechanism and the potential for electropolymerization, a phenomenon observed with some phenol derivatives academie-sciences.fr. The selective electrosynthesis of aldehydes from alcohols is an area of active research, and understanding the electrochemical behavior of substituted aldehydes is crucial for developing such processes rsc.orgbohrium.com.

| Property | Predicted Influence of Substituents on this compound | Reference Compound Example | Observed Behavior of Reference Compound |

| Photochemical Reactivity | Electron-donating groups may shift the absorption spectrum and influence excited state properties. Steric hindrance could affect bimolecular reactions. | Benzaldehyde | Can act as a photoinitiator and undergoes dissociation upon UV irradiation beilstein-journals.orgnih.gov. |

| Electrochemical Oxidation | Electron-donating groups are expected to lower the oxidation potential. Steric hindrance may influence electrode surface interactions. | Hydroxybenzaldehydes | The phenolic hydroxyl group is the primary site of oxidation on a platinum electrode academie-sciences.fr. |

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient specific computational chemistry research published on the compound This compound to generate the detailed article as requested.

The provided outline requires in-depth data and analysis from studies using Density Functional Theory (DFT), Molecular Modeling and Dynamics Simulations, Quantitative Structure-Activity Relationships (QSAR), and spectroscopic parameter prediction specifically for this molecule.

The search did not yield any dedicated studies that would provide the necessary data for the following sections:

Computational Chemistry and Theoretical Insights into 3 Methoxy 2,4,6 Trimethylbenzaldehyde

Prediction of Spectroscopic Parameters and Conformational Preferences

While general principles and methodologies for these computational techniques are well-documented for other related benzaldehyde (B42025) derivatives, applying that information to 3-Methoxy-2,4,6-trimethylbenzaldehyde without specific research would be speculative and would not meet the required standards of scientific accuracy. As such, it is not possible to provide a thorough and factual article that adheres strictly to the requested outline for this particular compound at this time.

Based on a comprehensive review of scientific literature, there is currently insufficient information available to detail the specific applications of This compound according to the requested outline.

The search for documented uses of this particular compound as a synthetic intermediate in the specified areas—such as the synthesis of complex organic molecules, retinoid analogues, chalcones, heterocyclic systems, and advanced materials like porphyrins—did not yield specific research findings or data.

While the provided outline details common applications for structurally related benzaldehyde derivatives, scientific accuracy cannot be maintained by extrapolating these uses to this compound without direct evidence. For instance, literature extensively covers the use of 2,4,6-trimethylbenzaldehyde in the synthesis of porphyrins and 4-hydroxy-3-methoxybenzaldehyde (vanillin) in the creation of chalcones and Schiff bases. However, the specific substitution pattern of this compound makes it a distinct chemical entity, and its reactivity and applications cannot be assumed to be identical to these analogues.

Therefore, this article cannot be generated as requested without compromising the core principles of scientific accuracy and adherence to verified sources. Should further research on the applications of this compound become available, a detailed article can be composed.

Future Perspectives and Emerging Research Avenues for 3 Methoxy 2,4,6 Trimethylbenzaldehyde

Development of Highly Efficient and Sustainable Synthetic Methodologies

Current synthetic routes for related substituted benzaldehydes often rely on classical methods that may involve harsh reagents or produce significant waste. For instance, the synthesis of 2,4,6-trimethylbenzaldehyde has been achieved through the formylation of mesitylene using catalysts like aluminum chloride, which can be difficult to handle and dispose of. google.comdissertationtopic.net A significant future direction lies in developing more sustainable and efficient synthetic protocols.

Research into "green chemistry" approaches offers a promising blueprint. For example, a method for synthesizing 3-methoxybenzaldehyde utilizes water as a solvent and nitric acid as an oxidant, presenting a more environmentally friendly alternative to traditional methods. google.com Future research could adapt these principles for 3-Methoxy-2,4,6-trimethylbenzaldehyde, focusing on:

Benign Solvents: Replacing chlorinated solvents with water or bio-based solvents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalytic Oxidations: Employing catalytic amounts of safer oxidizing agents to replace stoichiometric, hazardous ones.

| Synthetic Strategy | Traditional Approach Example (for related compounds) | Potential Sustainable Alternative | Key Benefit |

| Formylation Catalyst | Aluminum Chloride (AlCl₃) google.comdissertationtopic.net | Reusable solid acid catalysts (e.g., zeolites) | Reduced waste, easier catalyst recovery |

| Solvent | Dichloromethane, 1,2-Dichloroethane google.comdissertationtopic.net | Water, ethanol, or solvent-free conditions google.com | Reduced environmental impact and toxicity |

| Oxidation | Potassium Permanganate, Chromium Trioxide wikipedia.org | Catalytic oxidation using O₂ or H₂O₂ | Higher atom economy, safer reagents |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the aldehyde functional group and the substituted aromatic ring in this compound opens the door to numerous chemical transformations. A key area of future research will be the exploration of novel catalytic systems to control the selectivity of these reactions.

The development of advanced catalysts can enable transformations that are difficult to achieve with conventional methods. For example, in the study of lignin degradation, enzymes like lignin peroxidase have been shown to catalyze the C-C cleavage of related aromatic compounds under mild conditions. mdpi.com This points toward the potential of biocatalysis in manipulating complex aldehydes. Future work could investigate:

Photocatalysis: Using visible light to drive unique bond formations and functional group interconversions.

Enzymatic Catalysis: Employing enzymes for highly selective oxidations, reductions, or asymmetric additions to the aldehyde group.

Organocatalysis: Utilizing small organic molecules as catalysts to promote reactions with high stereoselectivity, avoiding the use of metals.

In-depth Mechanistic Studies through Advanced In Situ Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research will likely involve the use of advanced analytical techniques to study the synthesis and reactions of this compound in real-time.

Computational and experimental studies on the formation of related compounds, such as 3,4-dimethoxybenzaldehyde, have provided detailed insights into reaction pathways, transition states, and intermediates. mdpi.com Applying similar methodologies to this compound would be a significant step forward. This could involve:

In Situ Spectroscopy: Using techniques like ReactIR (Infrared) and process NMR (Nuclear Magnetic Resonance) to monitor the concentration of reactants, intermediates, and products as the reaction happens.

Computational Modeling: Employing Density Functional Theory (DFT) to calculate reaction energy profiles and predict the most likely mechanistic pathways.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders and activation energies, which are essential for process optimization and scale-up.

Rational Design of New Derivatives with Tunable Properties

This compound serves as a valuable building block for the synthesis of more complex molecules. A major future research avenue is the rational design of new derivatives with specific, tunable properties for applications in materials science, agrochemicals, and pharmaceuticals.

For example, the related compound 4-Methoxy-2,3,6-trimethylbenzaldehyde is used in the synthesis of acitretin-type retinoids, which are involved in regulating skin cell growth. tcichemicals.com This demonstrates how a substituted benzaldehyde (B42025) scaffold can be a key intermediate for bioactive compounds. By systematically modifying the structure of this compound, researchers can fine-tune its electronic and steric properties.

| Structural Modification | Potential Derivative | Target Property/Application |

| Aldehyde Transformation | 3-Methoxy-2,4,6-trimethylbenzyl alcohol | Intermediate for polyesters, fragrances |

| Ring Functionalization | Bromo-3-methoxy-2,4,6-trimethylbenzaldehyde | Precursor for cross-coupling reactions (e.g., Suzuki) |

| Methoxy (B1213986) Group Demethylation | 3-Hydroxy-2,4,6-trimethylbenzaldehyde | Building block for pharmaceuticals, antioxidant studies |

| Condensation Reactions | Chalcones or Schiff bases | Potential for novel dyes, liquid crystals, or bioactive agents |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing. mpg.deresearchgate.net These technologies offer enhanced safety, consistency, and the ability to rapidly screen and optimize reaction conditions. thalesnano.com Integrating the synthesis of this compound and its derivatives into these platforms is a critical future step for enabling industrial-scale production.

Automated systems can perform entire multi-step syntheses, including reaction, isolation, and purification, with minimal human intervention. mpg.desigmaaldrich.com The benefits for this specific compound would include:

Improved Safety: Handling potentially hazardous reagents in a closed, controlled system.

Rapid Optimization: Quickly screening a wide range of temperatures, pressures, and catalyst loadings to find the optimal conditions.

Scalability: Seamlessly moving from laboratory-scale discovery to pilot-plant production by extending the operation time of the flow reactor. researchgate.net

The application of flow chemistry is already being implemented by major pharmaceutical and agrochemical companies to streamline the manufacture of active pharmaceutical ingredients (APIs) and other complex molecules. researchgate.netthalesnano.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methoxy-2,4,6-trimethylbenzaldehyde?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or formylation of a pre-functionalized aromatic precursor. For example, using ethyl orthoformate under acidic conditions to introduce the aldehyde group onto a methoxy- and methyl-substituted benzene ring . Alternative routes may involve Grignard reagents (e.g., methoxymethylmagnesium bromide) to install substituents, followed by oxidation of a methyl group to the aldehyde using CrO₃ or MnO₂ .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography (silica gel, gradient elution) to isolate the aldehyde from byproducts like over-oxidized acids or unreacted intermediates .

Q. How can I verify the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (e.g., singlet for aldehyde proton at ~10 ppm, methoxy protons at ~3.8 ppm, and methyl groups as singlets or multiplets depending on steric hindrance) .

- FTIR : Identify characteristic peaks for the aldehyde (C=O stretch ~1700 cm⁻¹), methoxy (C-O stretch ~1250 cm⁻¹), and aromatic C-H bends .

- HRMS : Validate molecular weight (e.g., calculated for C₁₁H₁₄O₂: 178.0994; observed [M+H]⁺ should match within 5 ppm) .

Q. What solvents and storage conditions are optimal for this compound?

- Guidelines :

- Solubility : Highly soluble in DCM, THF, and DMSO; sparingly soluble in water. Use anhydrous solvents for reactions to avoid hydrolysis of the aldehyde group .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation and oxidation. Stabilize with 0.1% BHT if long-term storage is required .

Advanced Research Questions

Q. How can I resolve contradictions in reported reaction yields for this compound?

- Analysis : Discrepancies often arise from differences in reagent purity, solvent dryness, or reaction temperature control. For example, using DIPEA vs. pyridine as a base in formylation reactions can alter yields by 10–15% due to varying proton scavenging efficiency .

- Troubleshooting :

- Replicate conditions from literature (e.g., stepwise temperature control in : -35°C for 7 h, then 40°C for 47 h).

- Use GC-MS to identify low-yield culprits (e.g., residual starting material or side products like 3-methoxy-2,4,6-trimethylbenzoic acid) .

Q. What advanced analytical methods enable simultaneous detection of this compound and its metabolites?

- Electrochemical Detection : Modify carbon paste electrodes (CPE) with cationic surfactants (e.g., 1-octanaminium bromide) to enhance peak separation in differential pulse voltammetry (DPV). Optimize surfactant concentration (e.g., 2% w/w) to resolve oxidation peaks for the aldehyde and its reduced alcohol derivative .

- HPLC-MS/MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) and monitor transitions at m/z 178→135 (aldehyde) and 180→137 (alcohol metabolite) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilicity at the aldehyde carbon. The electron-withdrawing methoxy group increases electrophilicity, favoring nucleophilic attack (e.g., by amines or hydrazines) .

- Docking Studies : Model interactions with enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina. The trimethyl groups may sterically hinder binding, reducing metabolic conversion rates .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Stabilization Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.